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molecular formula C11H12N4O3 B8698674 1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole

1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole

Cat. No. B8698674
M. Wt: 248.24 g/mol
InChI Key: GOBPYWZSUZFNIO-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

A mixture of 1 g of 4-bromo-1-nitro-2-(propan-2-yloxy)benzene, 319 mg of triazole, 110 mg of copper (I) iodide, 585 mg of potassium carbonate and 84 mg of 8-hydroxyquinoline in 8 ml of DMSO is stirred overnight at ambient temperature and then heated at 120° C. for 3 hours. The reaction medium is poured into 10 ml of an aqueous 25% NH4OH solution, 40 ml of water and 10 ml of ethyl acetate. The mixture is stirred for 30 minutes at ambient temperature and then the two phases are separated. The aqueous phase is washed with twice 40 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated. Purification is carried out by flash chromatography on silica gel (40-63 μm), elution being carried out with a mixture of dichloromethane and acetone (100/0 to 95/5). 695 mg of 1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole are obtained in the form of a beige solid. 965 mg of ammonium formate and 172 mg of Pd/C (10%) are added to a solution of 691 mg of 1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole in 14 ml of methanol. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel, and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure. The residue is taken up with 20 ml of ethyl acetate, 2 ml of water and 8 ml of a saturated aqueous sodium chloride solution. The two phases are separated and the aqueous phase is washed with 3 times 10 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated, so as to give 589 mg of 2-(propan-2-yloxy)-4-(1H-1,2,4-triazol-1-yl)aniline in the form of a brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
110 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH:12]([CH3:14])[CH3:13])[CH:3]=1.N1C=[CH:18][N:17]=[N:16]1.C(=O)([O-])[O-].[K+].[K+].OC1C=CC=C2C=1[N:35]=[CH:34]C=C2.[NH4+].[OH-]>CS(C)=O.[Cu]I.C(OCC)(=O)C.O>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:17]2[CH:18]=[N:35][CH:34]=[N:16]2)=[CH:3][C:4]=1[O:11][CH:12]([CH3:14])[CH3:13])([O-:10])=[O:9] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Name
Quantity
319 mg
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
585 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
84 mg
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C
Name
copper (I) iodide
Quantity
110 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes at ambient temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the two phases are separated
WASH
Type
WASH
Details
The aqueous phase is washed with twice 40 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
is carried out by flash chromatography on silica gel (40-63 μm), elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and acetone (100/0 to 95/5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N1N=CN=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 695 mg
YIELD: CALCULATEDPERCENTYIELD 483.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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